

Unveiling the Kinase Selectivity Profile of NSC 109555: A Comparative Guide

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For researchers, scientists, and drug development professionals, understanding the precise target engagement and potential off-target effects of a kinase inhibitor is paramount. This guide provides a detailed comparison of the cross-reactivity of **NSC 109555**, a potent Chk2 inhibitor, with other kinases, supported by experimental data and detailed protocols.

NSC 109555 has been identified as a selective, ATP-competitive inhibitor of Checkpoint Kinase 2 (Chk2), a crucial serine/threonine kinase involved in the DNA damage response pathway.[1] Inhibition of Chk2 is a promising strategy in cancer therapy, particularly in combination with DNA-damaging agents. This guide delves into the specifics of **NSC 109555**'s interaction with a panel of other kinases to provide a comprehensive overview of its selectivity.

Comparative Analysis of Kinase Inhibition

The kinase inhibitory activity of **NSC 109555** was evaluated against a panel of kinases. The following table summarizes the quantitative data, showcasing the compound's selectivity profile.



Kinase Target	% Inhibition at 10 μΜ	IC50 (nM)	Kinase Family
Chk2	100	200	САМК
Chk1	25	>10,000	САМК
Brk	-	210	тк
c-Met	-	6,000	тк
IGFR	-	7,400	тк
LCK	-	7,100	тк
AKT1	<50	>10,000	AGC
Aur-A	<50	>10,000	Other
CDK2/A	<50	>10,000	CMGC
GSK3β	<50	>10,000	CMGC
PKA	<50	>10,000	AGC
ΡΚCα	<50	>10,000	AGC
Abl	<50	>10,000	тк
FGFR1	<50	>10,000	тк
KDR	<50	>10,000	тк
c-Src	<50	>10,000	тк
ρ38α	<50	>10,000	CMGC
p70S6K	<50	>10,000	AGC
SAPK1c	<50	>10,000	САМК

Data sourced from Jobson, A.G., et al. Mol Pharm. 72(4), 876-884 (2007).

As the data indicates, **NSC 109555** is a highly potent inhibitor of its primary target, Chk2, with an IC50 value of 200 nM. While it demonstrates significant selectivity, some off-target activity



was observed against Brk, a non-receptor tyrosine kinase, with an IC50 of 210 nM. Moderate inhibition was also noted for the receptor tyrosine kinases c-Met, IGFR, and LCK at micromolar concentrations. For the majority of the other kinases tested, including the closely related Chk1, **NSC 109555** showed minimal inhibitory activity, with IC50 values exceeding 10,000 nM.

Experimental Methodologies

The kinase profiling of **NSC 109555** was conducted using a well-established and robust method to ensure data accuracy and reliability.

In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)

This assay quantifies the catalytic activity of a given kinase by measuring the incorporation of a radiolabeled phosphate from [y-33P]ATP into a specific peptide or protein substrate. The inhibition of this activity by a test compound is then determined.

Protocol:

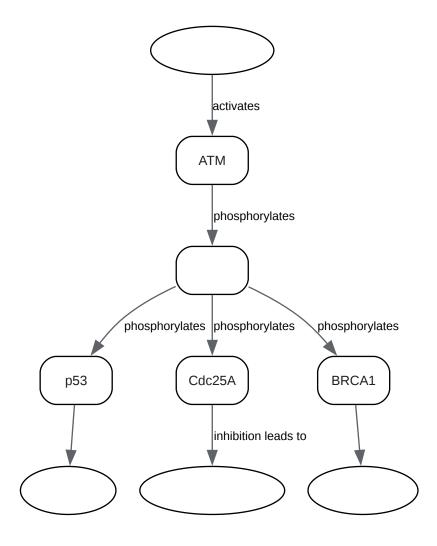
- Reaction Mixture Preparation: A reaction cocktail was prepared containing the specific kinase, its corresponding peptide substrate, and a buffer solution (typically including MgCl₂, MnCl₂, and a buffering agent like HEPES).
- Compound Addition: **NSC 109555**, dissolved in DMSO, was added to the reaction mixture at various concentrations. A control reaction with DMSO alone was also prepared.
- Initiation of Reaction: The kinase reaction was initiated by the addition of a mixture of non-radiolabeled ATP and [γ-³³P]ATP. The final ATP concentration was kept at or near the Km value for each specific kinase to ensure accurate determination of ATP-competitive inhibition.
- Incubation: The reaction mixtures were incubated at 30°C for a predetermined period, allowing for the enzymatic transfer of the radiolabeled phosphate to the substrate.
- Reaction Termination and Substrate Capture: The reactions were stopped by the addition of phosphoric acid. Aliquots of the terminated reactions were then spotted onto phosphocellulose filter mats. The peptide substrates, now potentially phosphorylated, bind to the filter, while the unincorporated [y-33P]ATP is washed away.



- Quantification: The amount of radioactivity incorporated into the substrate on the filter mats was quantified using a scintillation counter.
- Data Analysis: The percentage of kinase inhibition for each concentration of NSC 109555
 was calculated relative to the control (DMSO) reaction. IC50 values were then determined by
 plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting
 the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow

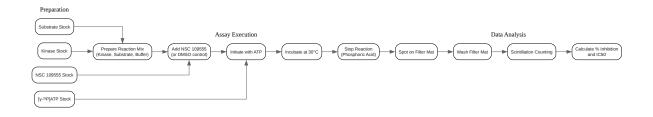
The following diagrams illustrate the Chk2 signaling pathway and the experimental workflow for assessing kinase cross-reactivity.



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Chk2 Signaling Pathway in Response to DNA Damage.





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Workflow for Radiometric Kinase Cross-Reactivity Assay.

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References

- 1. Identification of a Bis-guanylhydrazone [4,4'-Diacetyldiphenylurea-bis(guanylhydrazone);
 NSC 109555] as a novel chemotype for inhibition of Chk2 kinase PubMed
 [pubmed.ncbi.nlm.nih.gov]
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